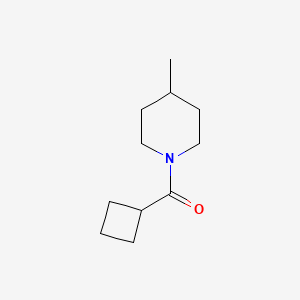![molecular formula C16H15Cl3O4 B5044379 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B5044379.png)
1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple chlorine and methoxy groups, contributes to its distinct chemical properties and reactivity.
Safety and Hazards
The compound has been classified with the following hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichloro-2-methoxybenzene: Shares a similar core structure but lacks the ethoxy and dimethoxyphenoxy groups.
1,3,5-Trichloro-2-methylbenzene: Another structurally related compound with a methyl group instead of the ethoxy and dimethoxyphenoxy groups.
1,2,3-Trichlorobenzene: A positional isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is unique due to its combination of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O4/c1-20-13-4-3-5-14(21-2)16(13)23-7-6-22-15-11(18)8-10(17)9-12(15)19/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYFGRMVKKJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-indol-2-yl)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5044296.png)
![5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B5044298.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-furylmethyl)piperidine](/img/structure/B5044314.png)
![1-(2-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5044317.png)
![2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid](/img/structure/B5044327.png)
![5-[(3-methoxyphenoxy)methyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5044336.png)
![N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5044343.png)

![3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine](/img/structure/B5044373.png)
![1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B5044381.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5044384.png)
![N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B5044385.png)
